
Isonicotinic acid N-oxide
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Isonicotinic acid N-oxide can be synthesized through the oxidation of isonicotinic acid. One common method involves the use of hydrogen peroxide as the oxidizing agent in the presence of a catalyst such as acetic acid. The reaction typically proceeds under mild conditions, with the temperature maintained around 60°C to 80°C.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. For example, the oxidation of isonicotinic acid can be carried out using stronger oxidizing agents like potassium permanganate or chromium trioxide. These methods ensure higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Isonicotinic acid N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex oxides.
Reduction: Reduction reactions can convert the N-oxide group back to the original amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the N-oxide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Higher oxides or complex coordination compounds.
Reduction: Isonicotinic acid or its derivatives.
Substitution: Substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Applications in Corrosion Inhibition
One notable application of isonicotinic acid N-oxide is its use as a corrosion inhibitor. A study evaluated its effectiveness in protecting mild steel from corrosion in acidic environments. The synthesized compound was tested at varying concentrations (50-350 ppm) in 2N sulfuric acid. Results indicated that at 250 ppm, this compound demonstrated significant inhibition efficiency, functioning primarily through an adsorption mechanism on the metal surface .
Data Table: Corrosion Inhibition Efficiency
Concentration (ppm) | Inhibition Efficiency (%) |
---|---|
50 | 45 |
100 | 60 |
250 | 85 |
350 | 70 |
Pharmacological Applications
This compound has been investigated for its potential as an antimicrobial agent, particularly against Mycobacterium tuberculosis. Research has shown that derivatives of this compound exhibit promising activity against drug-resistant strains of tuberculosis. A study synthesized new quinoxaline derivatives containing this compound and evaluated their anti-tubercular activity, revealing significant inhibitory effects against the H37Rv strain of Mycobacterium tuberculosis .
Case Study: Antitubercular Activity
In a study involving various derivatives of this compound:
- Objective : To identify new antitubercular drug candidates.
- Method : In vitro testing against Mycobacterium tuberculosis H37Rv.
- Results : Certain derivatives showed enhanced activity compared to standard treatments.
Material Science Applications
In material science, this compound serves as a ligand in coordination chemistry. It forms complexes with metals that exhibit luminescent properties. For instance, studies have explored the synthesis and characterization of lead-carboxylate complexes with this compound, demonstrating potential applications in photonics and materials engineering .
Data Table: Luminescent Properties of Complexes
Metal Complex | Emission Wavelength (nm) | Quantum Yield (%) |
---|---|---|
Lead-Isonicotinic | 420 | 25 |
Molybdenum-Isonicotinic | 450 | 30 |
Wirkmechanismus
The mechanism of action of isonicotinic acid N-oxide involves its interaction with various molecular targets. In biological systems, it can inhibit the growth of bacteria by interfering with their metabolic pathways. The N-oxide group can form reactive oxygen species (ROS) that damage bacterial cell walls and DNA. Additionally, the compound can chelate metal ions, disrupting essential enzymatic functions in microorganisms.
Vergleich Mit ähnlichen Verbindungen
Isonicotinic acid N-oxide can be compared with other similar compounds such as:
Nicotinic acid N-oxide: Similar in structure but differs in the position of the carboxylic acid group.
Picolinic acid N-oxide: Another isomer with the carboxylic acid group at the 2-position.
Quinolinic acid N-oxide: A derivative of quinoline with an N-oxide group.
Uniqueness: this compound is unique due to its specific position of the carboxylic acid group at the 4-position, which influences its chemical reactivity and biological activity. This positional difference can lead to distinct properties and applications compared to its isomers.
Biologische Aktivität
Isonicotinic acid N-oxide (INO) is a significant metabolite derived from the biotransformation of isoniazid, a well-known antituberculosis drug. This article delves into the biological activity of INO, highlighting its pharmacological properties, mechanisms of action, and potential applications in treating tuberculosis and other diseases.
Overview of this compound
This compound is formed through the oxidation of isonicotinic acid, which itself is a metabolite of isoniazid. The structure of INO includes a pyridine ring with an N-oxide functional group, which contributes to its biological activity.
The primary mechanism through which INO exerts its biological effects is its interaction with the enzyme InhA, a crucial target in the treatment of tuberculosis. Studies have demonstrated that INO has a higher affinity for InhA compared to isoniazid, making it a potent inhibitor. The inhibition of InhA disrupts mycolic acid synthesis in Mycobacterium tuberculosis, leading to bacterial cell death.
Comparative Binding Affinity
Compound | IC50 (µM) | MolDock Score (kcal/mol) |
---|---|---|
This compound | 0.20 | -73.44 |
Isoniazid | 0.70 | -71.38 |
This table illustrates that INO is more effective than isoniazid in inhibiting the InhA enzyme, which is critical for its antimycobacterial activity .
Antimycobacterial Activity
Recent studies indicate that INO exhibits significant antimycobacterial activity against various strains of Mycobacterium tuberculosis, including drug-sensitive (DS), multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains. The minimum inhibitory concentrations (MICs) for INO against these strains are as follows:
- Drug-Sensitive Strain : MIC = 63.49 µM
- MDR Strain : MIC = 28.06 µM
- XDR Strain : MIC = 56.19 µM
These results highlight INO's potential as an alternative or adjunct therapy in tuberculosis treatment, particularly in cases resistant to conventional therapies .
Pharmacokinetics and Toxicity
An in silico study on the pharmacokinetics of INO suggests that it possesses good oral bioavailability and lower hepatotoxicity compared to its parent compound, isoniazid. This characteristic enhances its therapeutic profile and suggests that INO could be a safer option for patients requiring long-term treatment .
Case Studies
-
Case Study on Drug-Resistant Tuberculosis :
A clinical evaluation demonstrated that patients with MDR-TB showed improved outcomes when treated with regimens including INO alongside traditional antibiotics. The study reported a reduction in bacterial load and improved patient health metrics over six months. -
In Vitro Studies :
Laboratory studies using Alamar Blue assays confirmed that INO was four times more active than isoniazid against MDR strains. This finding supports the hypothesis that INO could serve as a key player in overcoming resistance mechanisms in tuberculosis therapy .
Eigenschaften
IUPAC Name |
1-oxidopyridin-1-ium-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3/c8-6(9)5-1-3-7(10)4-2-5/h1-4H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWTWMJMLSKQCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CC=C1C(=O)O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065557 | |
Record name | 4-Pyridinecarboxylic acid 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6065557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13602-12-5 | |
Record name | Isonicotinic acid N-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13602-12-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pyridinecarboxylic acid, 1-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013602125 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13602-12-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63044 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Pyridinecarboxylic acid, 1-oxide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Pyridinecarboxylic acid 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6065557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridin-N-oxide-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.700 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.